

Technical Guide: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No.: B566879

[Get Quote](#)

CAS Number: 1248399-37-2

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a technical overview of **3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine**, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on its biological activity, this guide focuses on its physicochemical properties, a detailed proposed synthetic protocol, and its potential application as a versatile chemical building block for drug discovery. Information is compiled from chemical supplier data and established principles of organic synthesis.

Physicochemical Properties

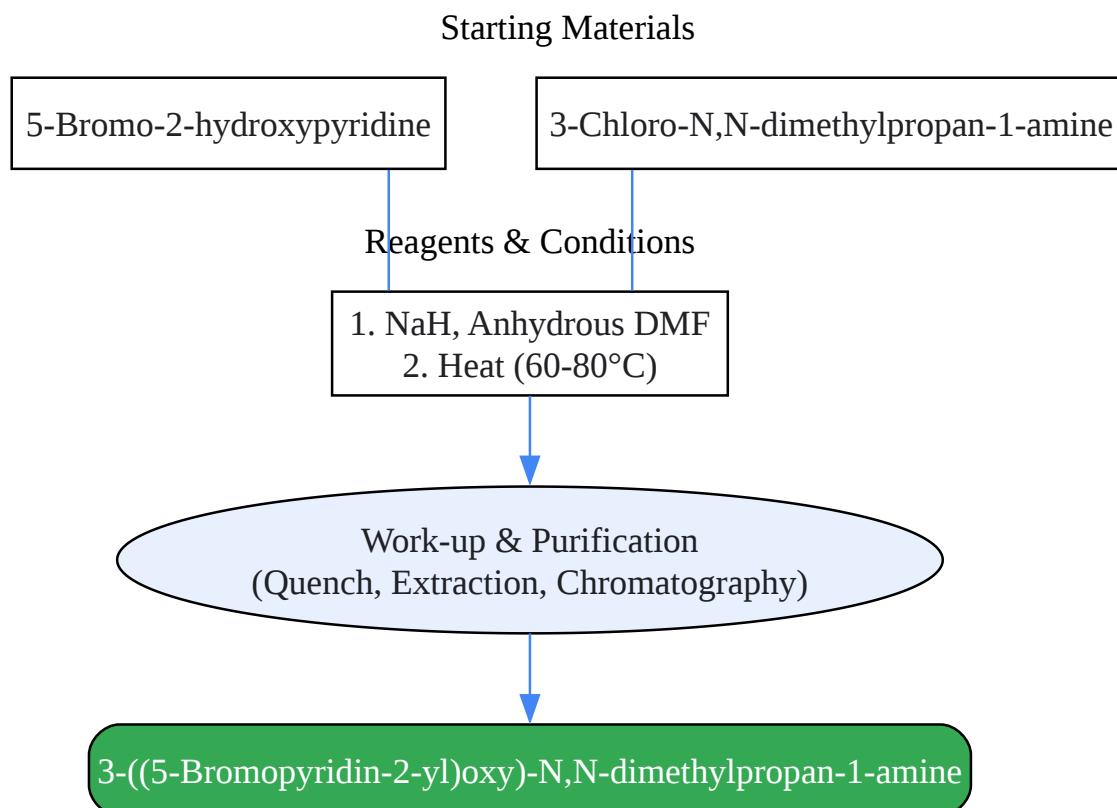
The fundamental properties of **3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine** are summarized below. These data are compiled from various chemical suppliers.

Property	Value	Source
CAS Number	1248399-37-2	ChemShuttle
Molecular Formula	C ₁₀ H ₁₅ BrN ₂ O	ChemShuttle
Molecular Weight	259.147 g/mol	ChemShuttle
Purity	Typically ≥95%	ChemShuttle
SMILES	CN(C)CCCOC1=NC=C(Br)C=C1	ChemShuttle
Storage Conditions	2-8 °C	ChemShuttle

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not readily available in the literature, its structure strongly suggests a straightforward synthesis via a nucleophilic aromatic substitution, akin to the Williamson ether synthesis. This proposed protocol utilizes commercially available starting materials.

Reaction Scheme:


5-Bromo-2-hydroxypyridine reacts with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base to yield the target compound.

Starting Materials:

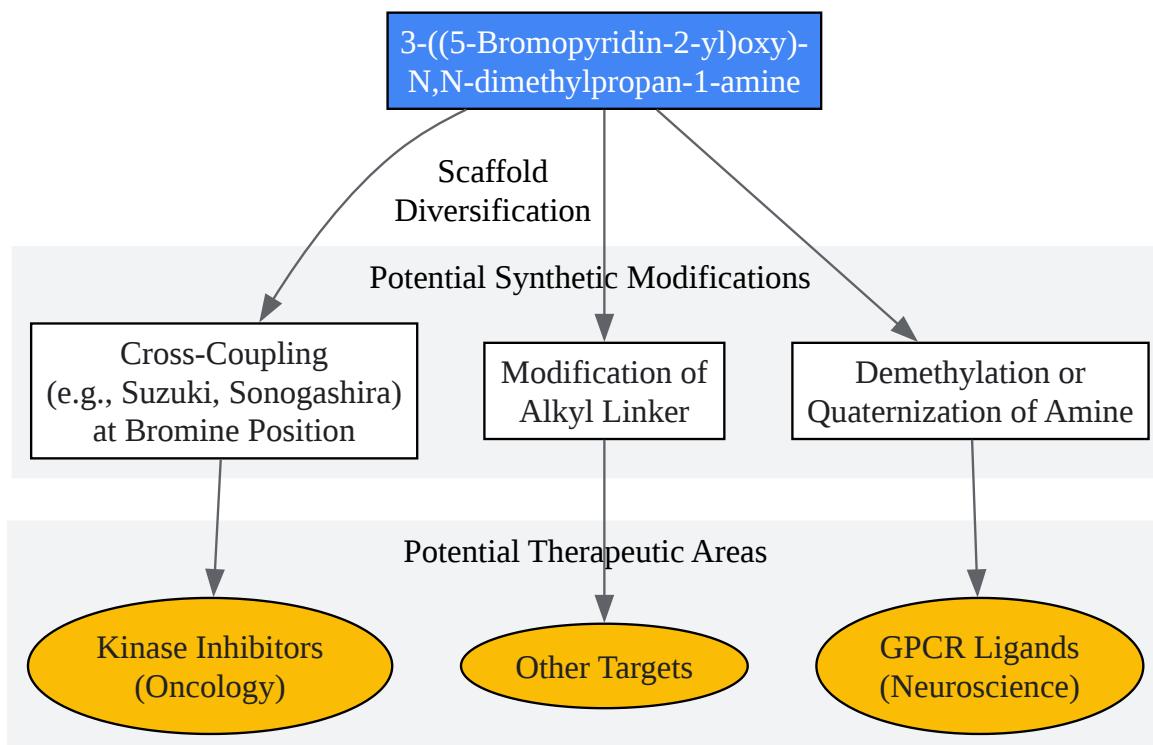
- 5-Bromo-2-hydroxypyridine (CAS: 13466-38-1)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5) or the corresponding hydrobromide salt[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

Detailed Experimental Protocol:

- Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxypyridine (1.0 equivalent).
- Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material.
- Deprotonation: Cool the mixture in an ice bath (0 °C). Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the sodium alkoxide.
- Nucleophilic Substitution: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 equivalents) along with an additional equivalent of a non-nucleophilic base (like triethylamine) to neutralize the hydrochloride, or use the free base form if available.
- Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
- Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl acetate) three times.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, **3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine**.

[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis workflow.


Potential Applications in Drug Discovery

While this specific molecule lacks extensive biological characterization in public literature, its structural motifs are prevalent in pharmacologically active compounds. The 5-bromopyridin-2-yloxy moiety and the N,N-dimethylpropan-1-amine side chain suggest its utility as a scaffold or intermediate in synthesizing more complex molecules with potential therapeutic applications.

- **Scaffold for Kinase Inhibitors:** The pyridine ring is a common core structure in many kinase inhibitors. The bromine atom at the 5-position serves as a convenient synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core.

- GPCR Ligands: The dimethylaminopropyl side chain is a classic feature in many G-protein coupled receptor (GPCR) ligands, particularly in antihistamines and antipsychotics. This group often enhances water solubility and provides a key basic nitrogen atom for receptor interaction.[13]
- Fragment-Based Drug Design (FBDD): This compound can be considered a valuable fragment for FBDD campaigns. Its two distinct parts, the heterocyclic aromatic ring and the flexible basic sidechain, can be used to probe different pockets of a biological target.

The diagram below illustrates the logical relationship of this compound as a building block towards more complex, potentially active pharmaceutical ingredients (APIs).

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a chemical intermediate with clear potential for use in medicinal chemistry and drug development. While direct biological data is scarce, its structure combines two pharmacologically relevant motifs. The proposed synthetic route is robust and relies on well-established chemical principles, making the compound readily accessible for research purposes. Its value lies in its role as a versatile building block for creating libraries of more complex molecules to be screened for a wide range of biological targets, including kinases and GPCRs. Further research into the biological activities of derivatives synthesized from this intermediate is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-hydroxypyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labproinc.com [labproinc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-2-hydroxypyridine | 13466-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Synthonix, Inc > 5845-30-7 | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide [synthonix.com]
- 7. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | 5845-30-7 [sigmaaldrich.com]
- 8. 5845-30-7 Cas No. | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | Apollo [store.apolloscientific.co.uk]
- 9. 109-54-6|3-Chloro-N,N-dimethylpropan-1-amine|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride [oakwoodchemical.com]

- 13. 3-Bromo-N,N-dimethylpropan-1-amine | 53929-74-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566879#3-5-bromopyridin-2-yl-oxy-n-n-dimethylpropan-1-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com